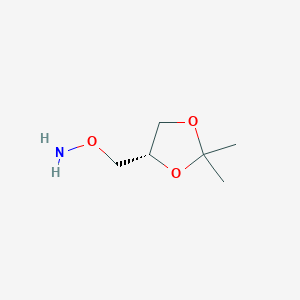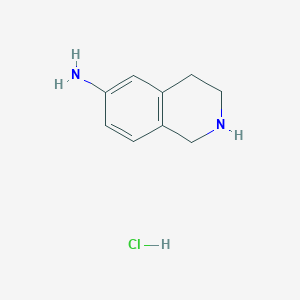
N-(L-LEUCYL)-2-AMINOACRIDONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(L-LEUCYL)-2-AMINOACRIDONE is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-LEUCYL)-2-AMINOACRIDONE typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(L-LEUCYL)-2-AMINOACRIDONE can undergo various chemical reactions, including:
Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under appropriate conditions to modify the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce reduced acridone derivatives.
Scientific Research Applications
N-(L-LEUCYL)-2-AMINOACRIDONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying protein interactions due to its fluorescent properties.
Industry: It can be utilized in the development of new materials with specific properties, such as luminescent materials for imaging applications.
Mechanism of Action
The mechanism of action of N-(L-LEUCYL)-2-AMINOACRIDONE involves its interaction with molecular targets such as proteins or nucleic acids. The acridone moiety can intercalate into DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the leucine residue may facilitate cellular uptake and targeting, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with different biological properties.
2-Aminoacridone: The parent compound without the leucine residue, used in various biochemical applications.
N-Acetyl-L-leucine: A modified leucine derivative with distinct pharmacological properties.
Uniqueness
N-(L-LEUCYL)-2-AMINOACRIDONE is unique due to the combination of an amino acid and an acridone moiety, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
124689-91-4 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)


![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)


